Home > Products > Screening Compounds P53201 > Glucagon-like peptide 1 (1-37)
Glucagon-like peptide 1 (1-37) - 87805-34-3

Glucagon-like peptide 1 (1-37)

Catalog Number: EVT-243174
CAS Number: 87805-34-3
Molecular Formula: C₁₈₆H₂₇₅N₅₁O₅₉
Molecular Weight: 4169 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like peptide 1 (1-37) (GLP-1-(1-37)) is a naturally occurring peptide hormone derived from the post-translational processing of proglucagon. [] It belongs to the glucagon family of peptides and is primarily synthesized in the pancreas, specifically in low amounts compared to its shorter analog, GLP-1-(7-37). [] While the function of GLP-1-(7-37) as an incretin hormone is well-established, GLP-1-(1-37) has garnered attention for its distinct biological activities.

Research suggests that GLP-1-(1-37) plays a significant role in regulating glucose homeostasis and exhibits potential in inducing insulin production, particularly in intestinal epithelial cells. [] This unique property distinguishes it from other GLP-1 analogs and opens avenues for exploring its therapeutic potential in diabetes mellitus. []

Source

Glucagon-like peptide 1 is produced in the intestinal epithelium, specifically within the endocrine L-cells, through the post-translational processing of proglucagon. The release of this peptide is stimulated by nutrient intake, particularly carbohydrates and fats, which triggers its secretion into the bloodstream .

Classification

Glucagon-like peptide 1 (1-37) belongs to a class of incretin hormones, which are gastrointestinal hormones that stimulate insulin secretion in response to food intake. It is classified as a peptide hormone and is part of a broader family of glucagon-related peptides that include glucagon and glucagon-like peptide 2 .

Synthesis Analysis

Methods

The synthesis of Glucagon-like peptide 1 (1-37) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain on a solid support. This method allows for high purity and yields of the desired peptide .

Technical Details

In solid-phase synthesis, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for protecting amino groups during the synthesis process. Coupling reactions typically employ activated forms of amino acids, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate efficient bond formation between amino acids. The final product can be cleaved from the resin and purified using high-performance liquid chromatography .

Molecular Structure Analysis

Structure

The molecular structure of Glucagon-like peptide 1 (1-37) consists of a linear chain of amino acids with specific functional groups that contribute to its biological activity. The primary sequence includes the following amino acids:

H His Ala Gly Gly Ser Asp Leu Gly Gly Gly Gly Tyr Ala Glu Lys Tyr Pro Val Ala Asp Ser Gly Thr Ala Ile Lys Leu Thr Lys Leu Gly Gly \text{H His Ala Gly Gly Ser Asp Leu Gly Gly Gly Gly Tyr Ala Glu Lys Tyr Pro Val Ala Asp Ser Gly Thr Ala Ile Lys Leu Thr Lys Leu Gly Gly }

This sequence reflects its role in receptor binding and activation .

Data

The molecular weight of Glucagon-like peptide 1 (1-37) is approximately 4,000 Da, and it exhibits a high degree of structural flexibility due to its relatively small size and specific amino acid composition. Its three-dimensional conformation is critical for its interaction with the glucagon-like peptide 1 receptor .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide 1 (1-37) undergoes various biochemical reactions, primarily involving cleavage by enzymes such as dipeptidyl peptidase IV, which rapidly inactivates it after secretion. This enzymatic action emphasizes the importance of understanding its stability and bioavailability when considering therapeutic applications .

Technical Details

The cleavage by dipeptidyl peptidase IV occurs at specific sites within the peptide structure, leading to the formation of inactive fragments such as GLP-1(9-37). This reaction significantly impacts the pharmacokinetics and pharmacodynamics of Glucagon-like peptide 1-based therapies for conditions like type 2 diabetes mellitus .

Mechanism of Action

Process

Glucagon-like peptide 1 (1-37) exerts its effects primarily through binding to the glucagon-like peptide 1 receptor, a G-protein coupled receptor located on pancreatic beta cells. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate and subsequent insulin secretion in a glucose-dependent manner .

Data

Research indicates that Glucagon-like peptide 1 enhances insulin sensitivity and promotes beta-cell proliferation, contributing to improved glycemic control in diabetic patients . Additionally, it has been shown to reduce appetite and promote satiety, further aiding in metabolic regulation.

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide 1 (1-37) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under acidic conditions but is sensitive to heat and alkaline environments.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4,000 Da
  • Solubility: Soluble in water; insoluble in organic solvents.
  • pH Stability: Stable at pH levels between 4 and 7 but degrades at higher pH levels.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Glucagon-like peptide 1 (1-37) has significant implications in medical research and clinical applications:

  • Diabetes Treatment: It is utilized as a therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion and lower blood glucose levels.
  • Obesity Management: Research indicates potential benefits in weight management through appetite suppression.
  • Cardiovascular Health: Emerging studies suggest protective cardiovascular effects associated with glucagon-like peptide 1 signaling pathways.

Properties

CAS Number

87805-34-3

Product Name

Glucagon-like peptide 1 (1-37)

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₈₆H₂₇₅N₅₁O₅₉

Molecular Weight

4169 g/mol

InChI

InChI=1S/C186H275N51O59/c1-17-94(10)149(182(294)209-98(14)155(267)220-128(73-105-78-199-111-42-28-27-41-109(105)111)171(283)223-123(68-91(4)5)173(285)234-147(92(6)7)180(292)219-113(43-29-31-63-187)158(270)200-81-136(245)210-112(45-33-65-197-185(191)192)157(269)203-84-146(262)263)236-174(286)126(70-102-37-23-19-24-38-102)225-165(277)120(55-61-142(254)255)216-162(274)114(44-30-32-64-188)212-153(265)96(12)206-152(264)95(11)207-161(273)118(51-57-135(190)244)211-137(246)82-201-160(272)117(53-59-140(250)251)215-168(280)122(67-90(2)3)222-170(282)125(72-104-47-49-108(243)50-48-104)226-177(289)132(85-238)230-179(291)134(87-240)231-181(293)148(93(8)9)235-176(288)131(77-145(260)261)228-178(290)133(86-239)232-184(296)151(100(16)242)237-175(287)127(71-103-39-25-20-26-40-103)229-183(295)150(99(15)241)233-138(247)83-202-159(271)116(52-58-139(248)249)213-154(266)97(13)208-167(279)129(75-107-80-196-89-205-107)227-163(275)115(46-34-66-198-186(193)194)214-164(276)119(54-60-141(252)253)217-169(281)124(69-101-35-21-18-22-36-101)224-166(278)121(56-62-143(256)257)218-172(284)130(76-144(258)259)221-156(268)110(189)74-106-79-195-88-204-106/h18-28,35-42,47-50,78-80,88-100,110,112-134,147-151,199,238-243H,17,29-34,43-46,51-77,81-87,187-189H2,1-16H3,(H2,190,244)(H,195,204)(H,196,205)(H,200,270)(H,201,272)(H,202,271)(H,203,269)(H,206,264)(H,207,273)(H,208,279)(H,209,294)(H,210,245)(H,211,246)(H,212,265)(H,213,266)(H,214,276)(H,215,280)(H,216,274)(H,217,281)(H,218,284)(H,219,292)(H,220,267)(H,221,268)(H,222,282)(H,223,283)(H,224,278)(H,225,277)(H,226,289)(H,227,275)(H,228,290)(H,229,295)(H,230,291)(H,231,293)(H,232,296)(H,233,247)(H,234,285)(H,235,288)(H,236,286)(H,237,287)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H4,191,192,197)(H4,193,194,198)/t94-,95-,96-,97-,98-,99+,100+,110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,147-,148-,149-,150-,151-/m0/s1

InChI Key

UKVFVQPAANCXIL-FJVFSOETSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N

Synonyms

GLP-I (1-37)
glucagon-like peptide 1 (1-37)
glucagon-like peptide I (1-37)
proglucagon (72-108)

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.